N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
This compound features a thieno[2,3-c]pyrazole core, a bicyclic heterocycle combining thiophene and pyrazole rings. Key structural attributes include:
- Position 1: A phenyl group.
- Position 3: A trifluoromethyl (-CF₃) group, known to enhance metabolic stability and lipophilicity.
The compound’s design leverages the pharmacological versatility of pyrazole and thiophene motifs, commonly associated with anti-inflammatory, antimicrobial, and kinase inhibitory activities .
Properties
CAS No. |
1174861-72-3 |
|---|---|
Molecular Formula |
C25H20F3N5OS |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20F3N5OS/c1-15-20(16(2)32(30-15)17-9-5-3-6-10-17)14-29-23(34)21-13-19-22(25(26,27)28)31-33(24(19)35-21)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3,(H,29,34) |
InChI Key |
NLTYQNIFHJVSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-c]pyrazole Core
The thieno[2,3-c]pyrazole scaffold is synthesized via cyclization reactions. Two predominant methods are documented:
Jacobson Cyclization
Jacobson cyclization enables the formation of the thieno[3,2-c]pyrazole ring system through intramolecular amination. Starting from methyl 3-amino-4-methylthiophene-2-carboxylate, lithium aluminum hydride (LAH) reduction yields (2-methyl-3-thienyl)amine, which undergoes cyclization under acidic conditions to form 1H-thieno[3,2-c]pyrazole. Modifications to this method, such as substituting LAH with AlH₃ in 1,4-dioxane, improve yields to 65–70%. For the target compound, analogous strategies are employed, substituting methyl groups with phenyl and trifluoromethyl substituents during cyclization.
Palladium-Catalyzed Cyclization
Palladium-catalyzed cross-coupling offers an alternative route. 3-Bromothiophene-2-carbaldehyde is condensed with benzophenone hydrazone to form an azine intermediate, which undergoes palladium-catalyzed cyclization to yield the thieno[2,3-c]pyrazole core. This method achieves 40.4% overall yield but suffers from poor atom economy.
Table 1: Comparison of Thieno[2,3-c]pyrazole Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Jacobson Cyclization | LAH, 1,4-dioxane, reflux | 65–70 | |
| Pd-Catalyzed | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 40.4 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at position 3 is introduced via electrophilic substitution or using pre-functionalized building blocks:
Direct Trifluoromethylation
Electrophilic trifluoromethylation of the thieno[2,3-c]pyrazole core employs Umemoto’s reagent (2,3,4,5-tetramethyl-1-trifluoromethylimidazolium triflate) under basic conditions. This method requires anhydrous DMF and temperatures of 80–100°C, yielding 55–60% of the trifluoromethylated product.
Building Block Approach
3-Trifluoromethylthiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by coupling with phenylhydrazine to form the hydrazide. Cyclization with phosphorus oxychloride (POCl₃) yields the trifluoromethyl-substituted thieno[2,3-c]pyrazole.
Preparation of the Pyrazole-Methylamine Moiety
The (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine side chain is synthesized via:
Coupling to Form the Carboxamide
The final step involves coupling the thieno[2,3-c]pyrazole-5-carboxylic acid with the pyrazole-methylamine:
EDCI/HOBt-Mediated Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The amine is added dropwise, and the reaction proceeds at room temperature for 12–16 hours, yielding the carboxamide in 85–90% purity.
Mixed Anhydride Method
Reaction with isobutyl chloroformate generates a mixed anhydride intermediate, which reacts with the amine in tetrahydrofuran (THF) at 0°C. This method offers 78–82% yield but requires stringent moisture control.
Table 2: Carboxamide Coupling Conditions
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DCM | 85–90 | 95–98 |
| Mixed Anhydride | Isobutyl chloroformate | 78–82 | 90–93 |
Optimization and Challenges
Key challenges include:
- Regioselectivity : Ensuring trifluoromethylation occurs exclusively at position 3 requires careful control of reaction kinetics.
- Steric Hindrance : Bulky substituents on the pyrazole ring necessitate prolonged reaction times for coupling steps.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product, though HPLC may be required for pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. Additionally, its unique structural features allow it to interact with cellular membranes and proteins, modulating their functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-c]pyrazole Cores
- N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide : Core: Shares the thieno[2,3-c]pyrazole scaffold. Key Differences:
- Substituent at Position 1: Methyl vs. phenyl in the target compound.
- Carboxamide Group: Attached to a 4-ethoxyphenyl vs. a pyrazolylmethyl group.
- Implications : The phenyl group at Position 1 in the target compound may enhance aromatic stacking, while the pyrazolylmethyl linker could improve solubility.
Pyrazole-4-carboxamide Derivatives
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., Compounds 3a–3p) : Core: Pyrazole (non-fused) vs. thienopyrazole. Substituents:
- Position 4: Chlorine and methyl groups.
- Carboxamide: Linked to cyano-substituted pyrazoles. Synthetic Yields: 62–71% (similar to typical carboxamide coupling efficiencies). Biological Relevance: Chlorine and cyano groups may enhance electrophilic interactions, but the fused thiophene in the target compound could improve membrane permeability.
Pyrazole Derivatives with Antipyretic/Anti-inflammatory Activity
- N-Aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines : Core: Diphenylpyrazole vs. thienopyrazole. Key Features:
- Carboxamide replaced with amine linkages.
- Demonstrated antipyretic activity (ED₅₀ = 10–50 mg/kg in mice). Comparison: The target compound’s trifluoromethyl group may confer superior metabolic stability compared to non-fluorinated analogues.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Analogues
Key Research Findings
- Synthetic Accessibility : Carboxamide coupling (e.g., EDCI/HOBt-mediated) achieves moderate yields (62–71%) across pyrazole derivatives , suggesting the target compound’s synthesis is feasible with similar protocols.
- Substituent Effects :
- Biological Potential: Thienopyrazole cores exhibit broader kinase selectivity than non-fused pyrazoles .
Biological Activity
The compound N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 421.45 g/mol. The structure features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.45 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazolo[1,5-a]pyrimidines possess selective cytotoxicity toward cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Enzymatic Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, pyrazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are critical in inflammatory pathways and signal transduction . The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to target enzymes.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may exhibit neuroprotective properties. For instance, some pyrazole derivatives have been shown to mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases . The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to inflammation and apoptosis.
Study 1: Anticancer Efficacy
In a recent in vitro study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Study 2: Enzyme Inhibition Profile
A biochemical assay evaluated the inhibitory effects of the compound on COX enzymes. The results showed that it inhibited COX-2 activity with an IC50 value of 15 µM, suggesting significant anti-inflammatory potential.
Study 3: Neuroprotective Mechanism Exploration
In vivo studies using animal models of neurodegeneration demonstrated that administration of the compound led to reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and alkylation. For alkylation steps, using K₂CO₃ in DMF as a base under room-temperature stirring (as in ) is effective for minimizing side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Yield optimization may require adjusting stoichiometric ratios of intermediates (e.g., 1.1–1.2 equivalents of alkylating agents) and controlling reaction times to prevent over-alkylation .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns and regioselectivity, particularly for distinguishing pyrazole and thienopyrazole rings.
- X-ray crystallography : Essential for resolving fused-ring stereochemistry and verifying the spatial arrangement of the trifluoromethyl group (as demonstrated in pyrazole-triazole analogs in ).
- HRMS : Validate molecular weight and fragmentation patterns, especially for detecting trace impurities from incomplete alkylation .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology :
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media.
- Stability studies : Use HPLC-UV at 25°C and 37°C over 24–72 hours to detect degradation products. For hydrolytically sensitive groups (e.g., carboxamide), buffer solutions at varying pH (4–9) are critical .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or chlorine) and assess biological activity changes.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). highlights pyrazole-triazole analogs with confirmed biological activity, providing a template for target selection .
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic interactions using crystallographic data .
Q. What computational strategies are effective for predicting electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (FMOs) and electrostatic potential maps. successfully applied DFT to pyrazole-carboxylic acid derivatives to explain tautomeric behavior .
- MD simulations : Analyze solvation effects and conformational stability in aqueous and lipid environments .
Q. How should contradictory data in pharmacological studies be addressed (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration.
- Metabolic stability testing : Use liver microsomes to rule out cytochrome P450-mediated degradation, which may artificially inflate IC₅₀ values.
- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodology :
- Kinetic studies : Perform time-resolved fluorescence or surface plasmon resonance (SPR) to determine binding kinetics (kₒₙ/kₒff).
- Mutagenesis : Engineer target proteins with point mutations (e.g., alanine scanning) to identify critical residues for binding.
- Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes at atomic resolution, as done for pyrazole-triazole derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
